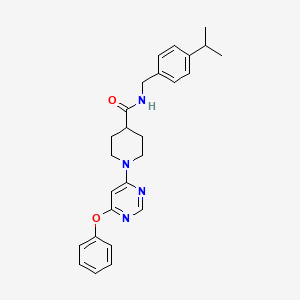

N-(4-isopropylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Description

N-(4-isopropylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic piperidine-4-carboxamide derivative with a complex substitution pattern. Its structure comprises:

- A 4-isopropylbenzyl group attached to the carboxamide nitrogen, providing hydrophobic and steric bulk.

- A 6-phenoxypyrimidin-4-yl substituent on the piperidine nitrogen, introducing aromatic and hydrogen-bond acceptor properties.

Properties

IUPAC Name |

1-(6-phenoxypyrimidin-4-yl)-N-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c1-19(2)21-10-8-20(9-11-21)17-27-26(31)22-12-14-30(15-13-22)24-16-25(29-18-28-24)32-23-6-4-3-5-7-23/h3-11,16,18-19,22H,12-15,17H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJXIMFBKMOBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-isopropylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known by its CAS number 1251672-76-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C26H30N4O2

- Molecular Weight : 430.552 g/mol

- IUPAC Name : 1-(6-phenoxypyrimidin-4-yl)-N-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide

The compound's structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer pathways. The piperidine and pyrimidine moieties are known to influence neurotransmitter systems and cell signaling pathways, making this compound a candidate for further investigation in neuropharmacology and oncology.

Antibacterial and Antifungal Properties

Compounds containing piperidine rings have been associated with antibacterial and antifungal activities. A study highlighted the synthesis of similar compounds that displayed effective inhibition against various bacterial strains and fungi . The potential for this compound to exhibit such activities warrants further exploration.

Case Studies

- Antitumor Efficacy : In a comparative study of piperidine derivatives, several compounds were tested for their ability to inhibit cancer cell lines. While direct data on this compound is not available, related compounds showed IC50 values in the low micromolar range against breast and lung cancer cells .

- Mechanistic Insights : A study focusing on the structure–activity relationship (SAR) of pyrimidine derivatives indicated that modifications at the phenoxy group significantly enhance biological activity. This suggests that this compound could be optimized for increased efficacy .

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and synthetic parallels with several piperidine-4-carboxamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Versatility :

- All compounds share the piperidine-4-carboxamide backbone , underscoring its utility in drug design. Modifications to the nitrogen substituents (e.g., benzyl, pyrimidinyl, or oxazolyl groups) tailor interactions with biological targets .

Substituent-Driven Activity :

- Hydrophobic groups (e.g., 4-isopropylbenzyl in the target compound, naphthalen-1-yl in SARS-CoV-2 inhibitors) enhance membrane permeability or target binding .

- Electron-withdrawing groups (e.g., trifluoromethyl in sEH inhibitors) improve metabolic stability .

Synthetic Yields :

- HCV inhibitors (e.g., entries from ) report moderate yields (57–61%), typical for multi-step amide couplings. The target compound’s synthesis efficiency remains unreported but likely follows analogous protocols .

Therapeutic Divergence: Despite structural similarities, substituent variations lead to divergent applications (e.g., HCV vs. SARS-CoV-2 inhibition) . The target compound’s phenoxypyrimidinyl group may confer unique selectivity, though empirical data is lacking.

Research Findings and Gaps

- Synthetic Routes : The target compound’s synthesis likely parallels methods in , using chloroformate-mediated amide coupling under inert conditions.

- Biological Data: No direct activity data for the target compound is provided. However, analogs in and demonstrate that piperidine-4-carboxamides are viable scaffolds for antiviral development.

- Structural Optimization : Compared to simpler analogs (e.g., 4-(4-fluorophenyl)piperidine in ), the target compound’s complexity may enhance target engagement but complicate pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.